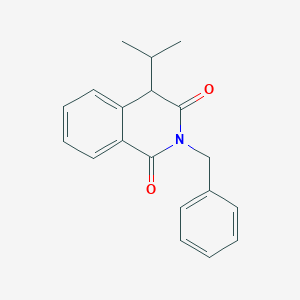
Nonacos-20-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonacos-20-enoic acid can be achieved through several methods. One common approach involves the elongation of shorter-chain fatty acids using specific catalysts and reaction conditions. For instance, the Wittig reaction can be employed to introduce the double bond at the desired position in the carbon chain. This reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired unsaturated fatty acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nonacos-20-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated products.
Reduction: Hydrogenation of the double bond results in the formation of nonacosanoic acid, a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Esterification reactions typically use alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Nonacosanoic acid.
Substitution: Esters and amides of this compound.
Aplicaciones Científicas De Investigación
Nonacos-20-enoic acid has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the behavior of long-chain unsaturated fatty acids in different chemical reactions.
Biology: Investigated for its role in cell membrane structure and function due to its long carbon chain and unsaturation.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of nonacos-20-enoic acid involves its interaction with cell membranes and enzymes. The long carbon chain and unsaturation allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Nonacos-20-enoic acid can be compared with other long-chain unsaturated fatty acids, such as:
Oleic acid (C181): A shorter-chain unsaturated fatty acid with a double bond at the 9th carbon position.
Eicosenoic acid (C201): Similar in structure but with a shorter carbon chain.
Docosenoic acid (C221): Another long-chain unsaturated fatty acid with a double bond at the 13th carbon position.
Uniqueness
This compound is unique due to its longer carbon chain and the specific position of the double bond, which imparts distinct chemical and physical properties. Its rarity in natural sources and specialized applications further highlight its uniqueness compared to other fatty acids.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.
Propiedades
Número CAS |
148749-43-3 |
|---|---|
Fórmula molecular |
C29H56O2 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
nonacos-20-enoic acid |
InChI |
InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h9-10H,2-8,11-28H2,1H3,(H,30,31) |
Clave InChI |
QNBWRUDREZEBQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)


![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)


